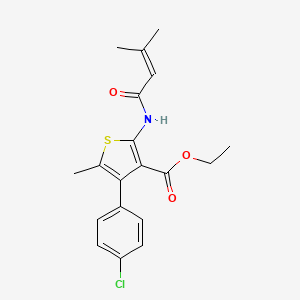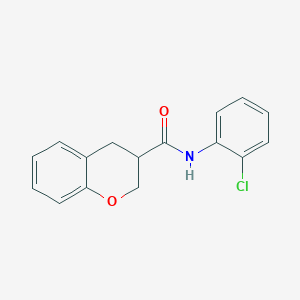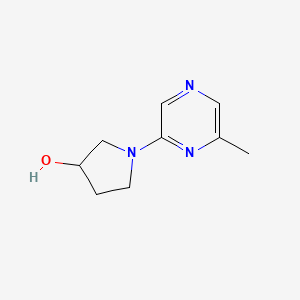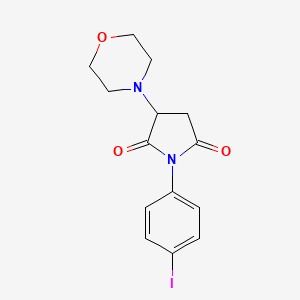
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-methylbut-2-enamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-methylbut-2-enamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO3S and its molecular weight is 377.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Enaminones
Research on anticonvulsant enaminones, which share structural similarities with the specified compound, has shown that hydrogen bonding plays a significant role in their molecular conformation and interaction. This suggests potential applications in developing anticonvulsant drugs or understanding molecular interactions in biological systems (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Reactivity
Studies on methyl 3-hydroxythiophene-2-carboxylate derivatives have outlined a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating the synthetic versatility of thiophene carboxylates in creating pharmacologically active molecules or materials with unique chemical properties (Corral & Lissavetzky, 1984).
Antimicrobial Evaluation
The antimicrobial activity of novel thiophene derivatives on polyester fabrics highlights the potential of thiophene compounds in developing new antimicrobial materials or coatings. This could lead to applications in healthcare, textile industry, or surface coatings to prevent microbial growth (Gafer & Abdel‐Latif, 2011).
Antiproliferative Activity
A study on novel thiophene and benzothiophene derivatives as cytotoxic agents has shown promising results in producing cyclized systems with potential anti-proliferative activity against various cancer cell lines. This suggests the compound's potential utility in cancer research, particularly in developing new chemotherapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Electrochromic Polymers
Research into electrochromic polymers derived from alkyl-derivatized polythiophenes, like the specified compound, could inform the development of materials for smart windows, displays, and other applications requiring reversible color changes under an electric field (Sankaran & Reynolds, 1997).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-methylbut-2-enoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-5-24-19(23)17-16(13-6-8-14(20)9-7-13)12(4)25-18(17)21-15(22)10-11(2)3/h6-10H,5H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWFRUVQAGOEAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)


![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2375124.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)
![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)

![(4Ar,7aS)-1-(2-chloroacetyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2375133.png)

![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
